AZD2423 is a potent and selective negative allosteric modulator of the chemokine receptor type 2 (CCR2). This compound has been extensively researched for its potential in modulating inflammatory responses by targeting CCR2, which is involved in the migration of monocytes during inflammatory conditions. It has shown promise in various scientific fields, particularly in medicine and biology, where it is being explored for therapeutic applications related to inflammation and pain management.
AZD2423 was developed as part of research into chemokine receptors, particularly focusing on their role in inflammation and immune response. The compound's molecular formula is with a molecular weight of 425.9 g/mol. Its CAS number is 1229603-37-5, and it is available for research purposes from various chemical suppliers .
AZD2423 falls under the classification of small molecule pharmaceuticals, specifically as a non-competitive antagonist of CCR2. This classification indicates its mechanism as a negative allosteric modulator, which alters the receptor's activity without directly blocking the binding site for its natural ligands.
The synthesis of AZD2423 involves a two-step carbonylation reaction utilizing carbon monoxide. The process occurs in a high-pressure autoclave and includes the following technical details:
This method allows for the efficient production of AZD2423 with high radiochemical yields, particularly useful for applications in imaging studies.
The molecular structure of AZD2423 can be represented by its structural formula, which includes several key features:
CC(C)(C)N1CCN[C@H](C1)C(=O)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)F
The structure reveals multiple functional groups that contribute to its biological activity, including amines and carbonyl groups essential for receptor interaction .
AZD2423 primarily undergoes carbonylation reactions during its synthesis. The stability and yield of the compound are assessed using high-performance liquid chromatography. The major product formed from these reactions is often radiolabeled for use in positron emission tomography imaging, allowing researchers to visualize CCR2 expression in vivo.
In addition to synthesis-related reactions, AZD2423 may participate in interactions with various biological targets due to its role as a CCR2 antagonist, influencing pathways associated with inflammation and immune response .
AZD2423 functions as a negative allosteric modulator of CCR2. This mechanism involves:
This action makes AZD2423 a candidate for therapeutic applications in conditions characterized by excessive inflammation, such as neuropathic pain and other inflammatory diseases .
The physical and chemical properties of AZD2423 include:
These properties are critical for determining the compound's suitability for various applications, including drug formulation and imaging studies .
AZD2423 has several scientific uses:
The ongoing research into AZD2423 continues to uncover its potential applications across various scientific disciplines, particularly in understanding immune mechanisms and developing new therapeutic strategies .
CAS No.: 6581-06-2
CAS No.:
CAS No.: 1482467-37-7
CAS No.: 50815-87-7
CAS No.: 85252-29-5